The Chemical Landscape of Ganfeborole (GSK3036656): A Technical Guide
The Chemical Landscape of Ganfeborole (GSK3036656): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of the chemical properties of the tuberculosis inhibitor Ganfeborole (also known as GSK3036656), a first-in-class benzoxaborole currently in clinical development. This document details its mechanism of action, physicochemical properties, synthesis, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.
Core Chemical Properties
Ganfeborole is a novel, boron-containing small molecule that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1][2] Its unique structure and mechanism of action make it a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance.[1]
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for Ganfeborole is presented in Table 1. This includes its molecular identifiers, physicochemical properties, and key pharmacokinetic parameters.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol | [3] |
| Molecular Formula | C₁₀H₁₃BClNO₄ | [3][4] |
| Molar Mass | 257.48 g·mol⁻¹ | [3][4] |
| CAS Number | 2131798-12-2 | [3][5] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Rotatable Bonds | 4 | [6] |
| Topological Polar Surface Area | 84.94 Ų | [6] |
| XLogP | -0.61 | [6] |
In Vitro Activity and Selectivity
Ganfeborole's potent anti-mycobacterial activity is highlighted by its low minimum inhibitory concentration (MIC) and its high selectivity for the prokaryotic target enzyme over its human counterparts.
| Assay | Value | Reference(s) |
| Mtb LeuRS IC₅₀ | 0.20 µM | [2][7] |
| Human Cytoplasmic LeuRS IC₅₀ | 132 µM | [2][7] |
| Human Mitochondrial LeuRS IC₅₀ | >300 µM | [2][7] |
| Mtb H37Rv MIC | 0.08 µM | [2][7] |
| Mtb Clinical Isolates MIC₉₀ | 0.1 µM | [8] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole exerts its bactericidal effect by inhibiting an essential enzyme in Mycobacterium tuberculosis protein synthesis: leucyl-tRNA synthetase (LeuRS).[9] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.[1]
The mechanism of inhibition involves the formation of a stable adduct between Ganfeborole and the tRNALeu within the editing site of the LeuRS enzyme.[10] This effectively traps the tRNA, preventing the completion of the aminoacylation process and halting protein synthesis, which ultimately leads to bacterial cell death.
Caption: Mechanism of action of Ganfeborole.
Synthesis of Ganfeborole
The synthesis of Ganfeborole involves a multi-step process. A representative synthetic scheme is outlined below. The key steps include a palladium-catalyzed borylation and a phase-transfer-catalyzed nitroaldol reaction to construct the 3-(aminomethyl)benzoxaborole core.[11]
Caption: Simplified workflow for the synthesis of Ganfeborole.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Ganfeborole are provided below.
Mtb LeuRS Aminoacylation Assay (IC₅₀ Determination)
This assay quantifies the ability of Ganfeborole to inhibit the enzymatic activity of Mtb LeuRS. The protocol is a composite representation based on standard aminoacylation assays.[8][12][13]
Materials:
-
Recombinant Mtb LeuRS enzyme
-
[³H]-Leucine (radiolabeled)
-
Total tRNA from E. coli or purified Mtb tRNALeu
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Ganfeborole stock solution in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Ganfeborole in the reaction buffer.
-
In a microtiter plate, combine the reaction buffer, Mtb LeuRS enzyme, tRNA, and [³H]-Leucine.
-
Add the Ganfeborole dilutions to the respective wells. Include a DMSO-only control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the aminoacylation reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding cold TCA.
-
Precipitate the macromolecules (including the charged tRNA) on ice.
-
Transfer the reaction mixtures to glass fiber filters and wash with cold TCA to remove unincorporated [³H]-Leucine.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each Ganfeborole concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a representative microdilution protocol.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Ganfeborole stock solution in DMSO
-
96-well microtiter plates
-
Resazurin solution (for viability assessment)
Procedure:
-
Prepare a standardized inoculum of Mtb H37Rv in 7H9 broth.
-
Prepare two-fold serial dilutions of Ganfeborole in 7H9 broth in a 96-well plate.
-
Add the Mtb inoculum to each well containing the Ganfeborole dilutions. Include a drug-free growth control and a sterile medium control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.
-
The MIC is defined as the lowest concentration of Ganfeborole that prevents a color change from blue to pink.
Early Bactericidal Activity (EBA) Assay
The EBA assay is a clinical trial methodology used to assess the in vivo bactericidal effect of a new anti-tuberculosis drug during the initial days of treatment.[6][9]
Study Design:
-
A cohort of patients with drug-susceptible pulmonary tuberculosis is enrolled.
-
Patients are randomized to receive different oral doses of Ganfeborole or the standard of care for 14 days.
Procedure:
-
Collect sputum samples from each patient at baseline (Day 0) and at regular intervals during the 14-day treatment period.
-
Process the sputum samples to liquefy and decontaminate them.
-
Prepare serial dilutions of the processed sputum.
-
Plate the dilutions on solid mycobacterial growth medium (e.g., Middlebrook 7H11 agar).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) on the plates from each time point.
-
The primary endpoint is the rate of change in log₁₀ CFU per milliliter of sputum per day over the 14-day treatment period. A steeper decline indicates higher early bactericidal activity.
Conclusion
Ganfeborole (GSK3036656) represents a significant advancement in the search for novel anti-tuberculosis agents. Its unique mechanism of action, potent in vitro and in vivo activity, and high selectivity offer the potential for a new and effective component in future tuberculosis treatment regimens. The data and protocols presented in this guide provide a comprehensive overview of its chemical and biological characteristics, serving as a valuable resource for the scientific community dedicated to combating tuberculosis.
References
- 1. librarysearch.colby.edu [librarysearch.colby.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gsk.com [gsk.com]
- 5. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Early Bactericidal Activity, Safety and Tolerability of GSK3036656 in Subjects With Drug-sensitive Pulmonary Tuberculosis [meddatax.com]
- 8. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 10. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assays for monitoring tRNA aminoacylation and aminoacyl-tRNA hydrolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
